molecular formula C15H11ClFN3O2 B1677180 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol CAS No. 184475-71-6

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

Cat. No.: B1677180
CAS No.: 184475-71-6
M. Wt: 319.72 g/mol
InChI Key: JLVTVCRXFMLUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FAAH-IN-2, also known as O-Desmorpholinopropyl Gefitinib, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of endogenous cannabinoids, such as anandamide, which play a crucial role in various physiological processes. By inhibiting FAAH, FAAH-IN-2 increases the levels of these cannabinoids, thereby modulating their effects on the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FAAH-IN-2 involves multiple steps, starting from the appropriate precursors. The key steps include:

    Formation of the core structure: This involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloropropylamine to form the intermediate.

    Substitution Reaction: The intermediate undergoes a substitution reaction with 4-fluoroaniline to yield the final product, FAAH-IN-2.

Industrial Production Methods: Industrial production of FAAH-IN-2 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: FAAH-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as chloro and fluoro groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as 4-fluoroaniline and 3-chloropropylamine are commonly used.

    Reaction Conditions: These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

Major Products: The major product formed from these reactions is FAAH-IN-2 itself, with high specificity and yield.

Scientific Research Applications

FAAH-IN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

FAAH-IN-2 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase (FAAH). This inhibition prevents the hydrolysis of endocannabinoids, leading to increased levels of these compounds in the body. The elevated levels of endocannabinoids interact with cannabinoid receptors (CB1 and CB2) and other receptors such as GPR55, peroxisome proliferator-activated receptors (PPARs), and vanilloid receptors (TRPV1), modulating various physiological processes .

Comparison with Similar Compounds

FAAH-IN-2 is unique due to its high potency and selectivity as a FAAH inhibitor. Similar compounds include:

FAAH-IN-2 stands out due to its specific molecular structure, which allows for effective inhibition of FAAH with minimal off-target effects.

Properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVTVCRXFMLUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440527
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184475-71-6
Record name M-295820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-295820
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V26QDI5C8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (2.51 g) and methanol (50 mL) was added 5 mol/L NaOH (5.00 mL) at room temperature. The reaction mixture was stirred at room temperature for 6 h, and was adjusted to pH 5 with 0.1 N HCl (aq). The mixture was filtered to give the title compound as a solid (1.99 g, 90.00%).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 6-acetoxy-4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazoline (1.54 g, 4.26 mmol) (from Example 18, Step A, supra) in MeOH (30 mL) was added an aqueous solution of NH4OH (29%, 0.86 mL, 12.7 mmol). The reaction mixture was stirred at room temperature for 18 hours, then heated at 100° C. for 1.5 hours. The mixture was then cooled to room temperature and filtered. The precipitate was collected and dried in vacuo to give the desired 4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-ol as a gray solid. (Yield 1.21 g, 89%).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 4
Reactant of Route 4
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 6
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.